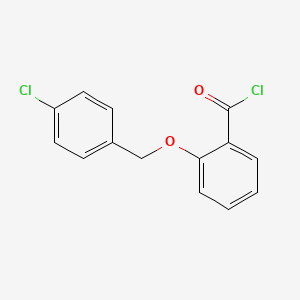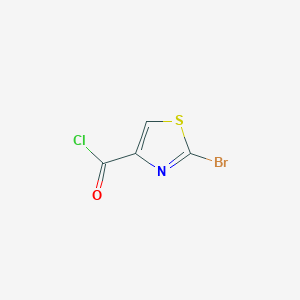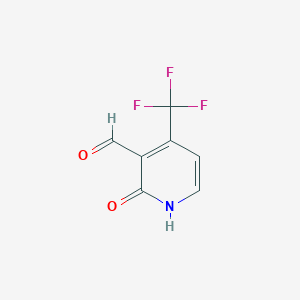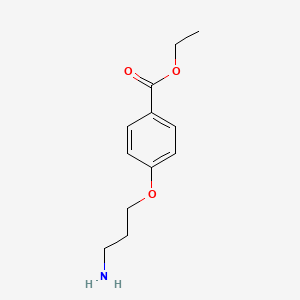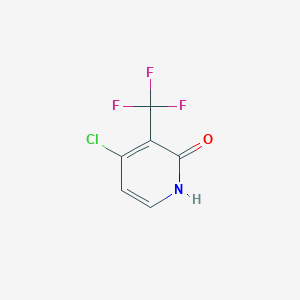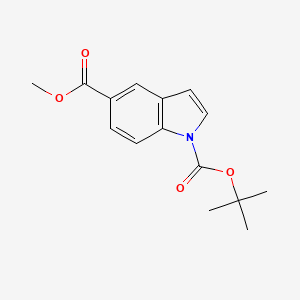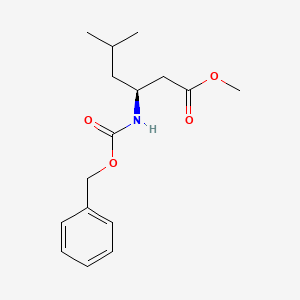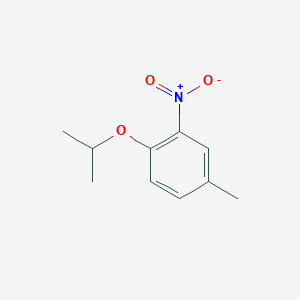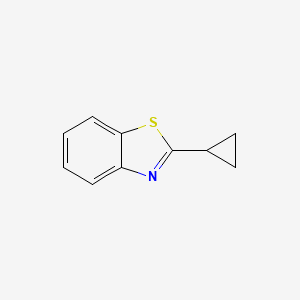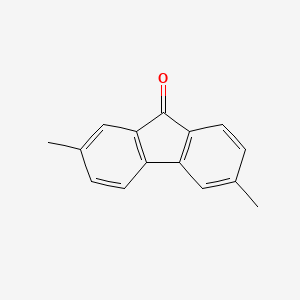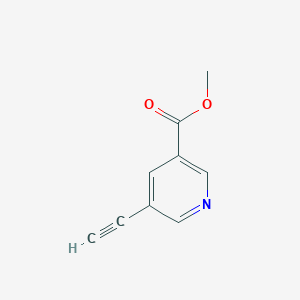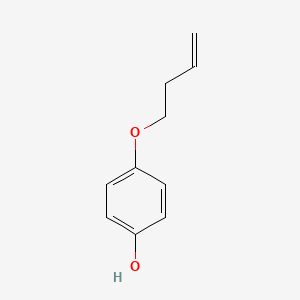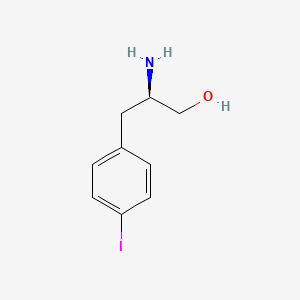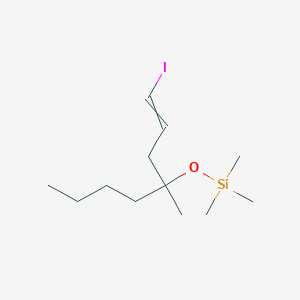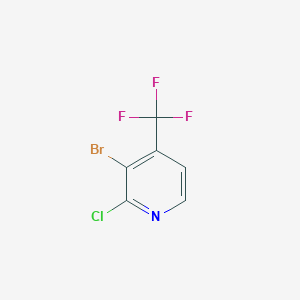
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .
Synthesis Analysis
Trifluoromethylpyridines, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .Molecular Structure Analysis
The InChI code for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .Chemical Reactions Analysis
The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .Scientific Research Applications
1. Agrochemicals Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical industry . They are used to protect crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
2. Pharmaceuticals Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
3. Veterinary Products Two veterinary products containing the TFMP moiety have been granted market approval . Like in the pharmaceutical industry, the biological activities of TFMP derivatives in veterinary products are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
4. Synthesis of Metal-Organic Frameworks (MOFs) 4-(Trifluoromethyl)pyridine, a compound similar to “3-Bromo-2-chloro-4-(trifluoromethyl)pyridine”, can be used in the synthesis of metal-organic frameworks (MOFs) .
5. Preparation of (trifluoromethyl)pyridyllithiums 4-(Trifluoromethyl)pyridine can be used in the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .
6. Synthesis of Methiodide Salts 4-(Trifluoromethyl)pyridine can also be used in the synthesis of methiodide salts .
7. Synthesis of Nicotinic Acid 2-Bromo-4-(trifluoromethyl)pyridine, a compound similar to “3-Bromo-2-chloro-4-(trifluoromethyl)pyridine”, can be used in the synthesis of nicotinic acid. This is achieved through regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .
8. Preparation of Pyrazolopyridines 2-Bromo-4-(trifluoromethyl)pyridine can also be used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
9. Synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine 2-Chloro-4-(trifluoromethyl)pyridine can be used in the synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine .
10. Synthesis of 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene 2-Chloro-4-(trifluoromethyl)pyridine can also be used in the synthesis of 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .
11. Synthesis of Active Agrochemical and Pharmaceutical Ingredients Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of active agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to their biological activities . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are used in the pharmaceutical and veterinary industries .
12. Development of Pesticides TFMP and its intermediates have a fundamental role in the development of many agrochemical compounds, including pesticides . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . TFMP derivatives are used to develop pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
13. Manufacturing of TFMP Derivatives The demand for TFMP derivatives has been increasing steadily in the last 30 years . TFMP groups can be introduced within the structures of other molecules through different synthetic methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, while the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQPWCYFBMOFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



